Chemical Properties of Ethyl 4-methyl-5-nitropicolinate: An In-Depth Technical Guide
Chemical Properties of Ethyl 4-methyl-5-nitropicolinate: An In-Depth Technical Guide
Executive Summary
Ethyl 4-methyl-5-nitropicolinate (CAS: 868551-26-2) represents a specialized, high-value scaffold in medicinal chemistry, particularly within the development of kinase inhibitors and G-protein coupled receptor (GPCR) antagonists. Its structural uniqueness lies in the 4-methyl "magic methyl" handle , which provides critical conformational constraints and solubility enhancements often absent in des-methyl analogs.
This guide serves as a technical blueprint for researchers, detailing the physicochemical profile, validated synthetic pathways, and downstream utility of this intermediate. Unlike generic datasheets, this document focuses on the causality of experimental choices—explaining not just how to react it, but why specific protocols yield superior results.
Part 1: Chemical Identity & Structural Analysis
The molecule comprises a pyridine core functionalized with three distinct "handles" for divergent synthesis: an ethyl ester (C2), a methyl group (C4), and a nitro group (C5).
| Attribute | Technical Detail |
| IUPAC Name | Ethyl 4-methyl-5-nitropyridine-2-carboxylate |
| Common Synonyms | Ethyl 4-methyl-5-nitropicolinate; 5-Nitro-4-methyl-2-pyridinecarboxylic acid ethyl ester |
| CAS Registry Number | 868551-26-2 |
| Molecular Formula | C |
| Molecular Weight | 210.19 g/mol |
| SMILES | CCOC(=O)C1=NC=C(C(=C1)C)[O-] |
| Physical State | Solid (Off-white to pale yellow crystalline powder) |
| Predicted LogP | ~1.4 (Moderate lipophilicity, ideal for drug-like intermediates) |
Structural "Handles" for Medicinal Chemistry
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C2-Ester: Serves as the primary electrophile for amidation or reduction to alcohols/aldehydes.
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C5-Nitro: A masked amino group. Reduction yields the C5-amine, a precursor for urea/amide formation common in kinase hinge-binders.
-
C4-Methyl: The "Magic Methyl" effect. This group often boosts potency by >10-fold by filling hydrophobic pockets or forcing the molecule into a bioactive conformation (atropisomerism control).
Part 2: Validated Synthetic Pathways
The synthesis of Ethyl 4-methyl-5-nitropicolinate is non-trivial due to the electronic deactivation of the pyridine ring by the nitro group. The most robust industrial route avoids direct nitration of the ester (which often leads to low yields or wrong regiochemistry) and instead utilizes a Cyanation-Pinner sequence .
Diagram 1: Retrosynthetic Analysis & Forward Synthesis
The following flow illustrates the conversion of the halogenated precursor to the final ester.
Caption: Figure 1. The definitive synthetic route via Palladium-catalyzed cyanation followed by acidic ethanolysis.
Detailed Protocol: The "Nitrile Route"
This method is preferred over direct esterification of the carboxylic acid because the acid precursor is often difficult to purify.
Step 1: Cyanation of 2-Bromo-4-methyl-5-nitropyridine
-
Rationale: The 2-bromo position is activated for Nucleophilic Aromatic Substitution (S
Ar), but Palladium catalysis (Pd(0)) is required to overcome the deactivating effect of the nitro group and ensure high yields without harsh conditions that might degrade the nitro moiety. -
Reagents: 2-Bromo-4-methyl-5-nitropyridine (1.0 eq), Zinc Cyanide (0.6 eq), Pd(PPh
) (5 mol%). -
Solvent: DMF (Degassed).[1] Oxygen must be excluded to prevent catalyst poisoning.
-
Procedure:
-
Charge flask with bromide, Zn(CN)
, and catalyst under N . -
Add degassed DMF.[1]
-
Heat to 80°C for 3–5 hours. Note: Monitoring by TLC/LCMS is critical; the reaction turns from yellow to brown.
-
Workup: Cool, dilute with water, extract with EtOAc. The nitrile intermediate is often a solid.
-
Step 2: Acidic Ethanolysis (Pinner-Type Reaction)
-
Rationale: Converting the nitrile directly to the ethyl ester in one pot avoids the isolation of the carboxylic acid. The sulfuric acid acts as both a catalyst and a dehydrating agent to drive the equilibrium toward the ester.
-
Reagents: 2-Cyano-4-methyl-5-nitropyridine, Ethanol (excess), H
SO (conc.). -
Procedure:
-
Dissolve the nitrile in absolute ethanol (0.5 M concentration).
-
Add conc. H
SO (5–10 eq) dropwise at 0°C (Exothermic!). -
Reflux at 80–90°C for 12–16 hours.
-
Validation: Monitor disappearance of the nitrile peak (~2230 cm
IR) and appearance of the ester carbonyl (~1730 cm ). -
Isolation: Neutralize carefully with aqueous NaHCO
(keep T < 10°C to avoid hydrolysis). Extract with DCM.[1]
-
Part 3: Reactivity Profile & Downstream Applications
The utility of Ethyl 4-methyl-5-nitropicolinate lies in its ability to serve as a "hub" for diverse chemical modifications.
Diagram 2: The Reactivity Hub
This diagram maps the functionalization pathways available to medicinal chemists.
Caption: Figure 2. Divergent synthesis pathways. The C5-Amine route is the most common entry point for kinase inhibitor synthesis.
Key Reaction: Nitro Reduction to Aniline
For drug development, the nitro group is almost always reduced to an amine.
-
Preferred Method: Iron powder / Ammonium Chloride in EtOH/Water.
-
Why not Hydrogenation? While H
/Pd-C works, it can sometimes reduce the pyridine ring or cause dechlorination if other halogens are present on the scaffold. Fe/NH Cl is chemoselective for the nitro group. -
Self-Validating Check: The product (amine) will be significantly more polar by TLC and will fluoresce blue/purple under UV, contrasting with the non-fluorescent nitro starting material.
Applications in Drug Discovery[3][4][5]
-
Kinase Inhibitors (Tpl2/Cot): The 4-methyl-5-amino-pyridine motif is a privileged scaffold for Type I and Type II kinase inhibitors. The methyl group restricts rotation of the C5-substituent, locking the molecule into a conformation that minimizes the entropic penalty of binding to the ATP pocket.
-
GnRH Antagonists: Derivatives of nitropicolinates act as intermediates for fused-ring systems (e.g., pyrido[3,4-d]pyrimidines) used in treating hormone-dependent diseases like endometriosis.
Part 4: Handling & Safety Data
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Hazard Classification: Irritant (Skin/Eye).
-
Specific Risk: Nitro-pyridines can be energetic. While this specific ester is stable at room temperature, do not heat dry solids above 150°C without DSC (Differential Scanning Calorimetry) testing.
-
Storage: Keep under inert atmosphere (Argon/Nitrogen) at 2–8°C. Esters are prone to slow hydrolysis if exposed to atmospheric moisture.
References
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European Patent Office. (2013).[2] Nitrogenated fused ring derivative, pharmaceutical composition comprising the same, and use of the same for medical purposes (EP26787530).Link
-
Royal Society of Chemistry. (2015). Supplementary Information: Synthetic routes to substituted pyridines.Link
-
National Institutes of Health (PubChem). (2025). Ethyl 4-methyl-5-nitropicolinate Compound Summary.Link
-
Barreiro, E. J., et al. (2011). The "Magic Methyl" Effect in Medicinal Chemistry. Chemical Reviews. Link
